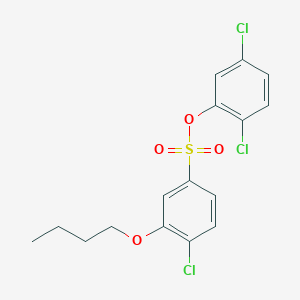
2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. One possible reaction pathway is through electrophilic aromatic substitution . This involves the attack of the pi bond electrons on the electrophile, forming an arenium ion, which is then deprotonated to reform aromaticity .Applications De Recherche Scientifique
Chemical Synthesis and Modification Research has shown the compound's relevance in the synthesis and chemical modification processes. For instance, derivatives of sulfonated poly(phenylene) indicate a pathway for creating high molecular weight polymers through nickel-catalyzed coupling polymerization, which are organosoluble and exhibit remarkable thermal stability, suggesting potential applications in advanced material science and engineering (Ghassemi & McGrath, 2004). Another study highlights the electrochemical preparation of chloro and chloromethyl-substituted compounds, showcasing an innovative approach to functionalized isoprene units, which could be instrumental in developing new synthetic routes in organic chemistry (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Photocatalytic Degradation The degradation of polychlorinated compounds, underlined by research on polychlorinated diphenyl sulfides, points towards the compound's role in environmental remediation. Studies have demonstrated the photocatalytic degradation mediated by reactive oxygen species on silica gel, suggesting an efficient pathway for the removal of persistent organic pollutants under environmental conditions (Ge et al., 2019).
Material Science and Engineering In the realm of material science, the synthesis of new sulfonated poly(p-phenylene) derivatives for proton exchange membranes presents a significant step towards enhancing the functionality of fuel cells. The introduction of sulfonic acid moieties to polymers, thereby improving ion exchange capacities and proton conductivities, paves the way for advancements in energy conversion technologies (H. Ghassemi & J. McGrath, 2004).
Catalysis and Organic Reactions Furthermore, research into the oxidation reactions of chlorinated benzenes reveals insights into the mechanistic pathways of sulfur-containing metabolites, indicating potential applications in catalysis and organic synthesis (Kimura, Kawai, Sato, Aimoto, & Murata, 1983). The versatility of this compound and its derivatives in catalyzing various chemical reactions underscores its value in the development of novel catalysts and reaction mediums.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl) 3-butoxy-4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O4S/c1-2-3-8-22-15-10-12(5-7-13(15)18)24(20,21)23-16-9-11(17)4-6-14(16)19/h4-7,9-10H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAWKNBTAUQESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)
![{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2912898.png)

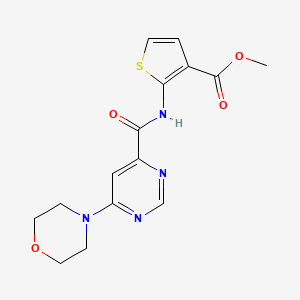
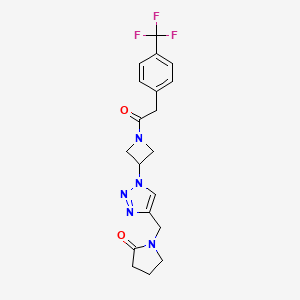
![N-(2,4-difluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912903.png)
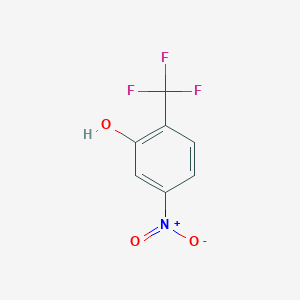
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2912907.png)

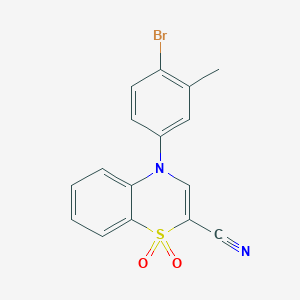
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2912916.png)
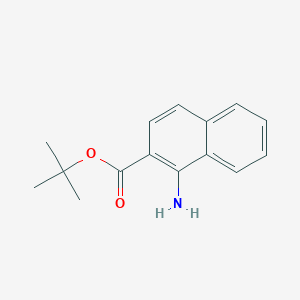
![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2912918.png)
![3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2912920.png)